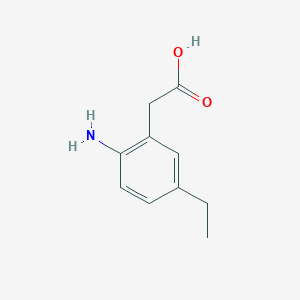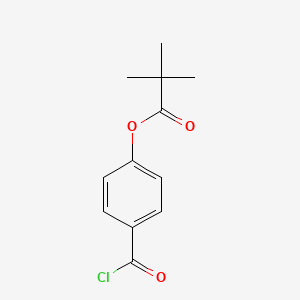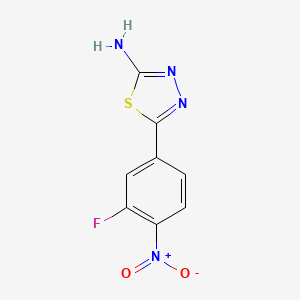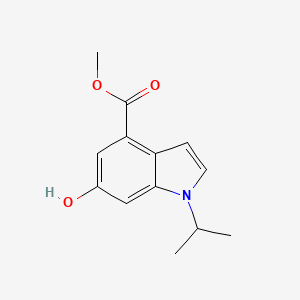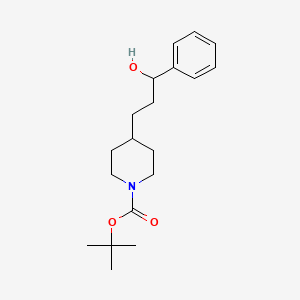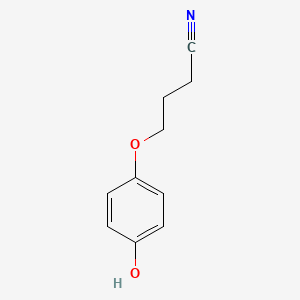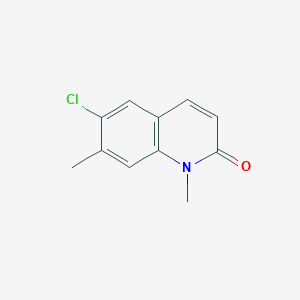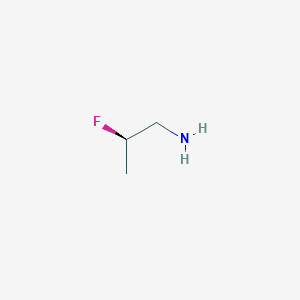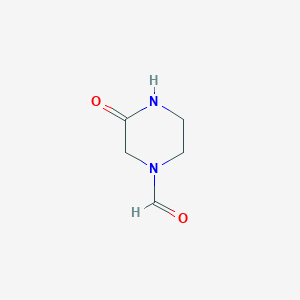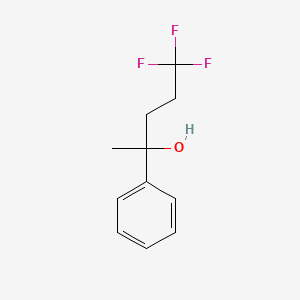![molecular formula C20H28N2O6 B8342534 (1S,3R,4S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic Acid CAS No. 365998-34-1](/img/structure/B8342534.png)
(1S,3R,4S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R,4S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic Acid is a complex organic compound characterized by its unique cyclohexane ring structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic Acid typically involves multiple steps, including the protection of amino groups and the formation of the cyclohexane ring. Common reagents used in the synthesis include benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride, which are used to protect the amino groups. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydride. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(1S,3R,4S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3R,4S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A simpler cyclohexane derivative used as a solvent.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
(1S,3R,4S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic Acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
365998-34-1 |
|---|---|
Molecular Formula |
C20H28N2O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(1S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H28N2O6/c1-20(2,3)28-19(26)22-16-11-14(17(23)24)9-10-15(16)21-18(25)27-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t14-,15-,16+/m0/s1 |
InChI Key |
BJLAYQVPOJAUGS-HRCADAONSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


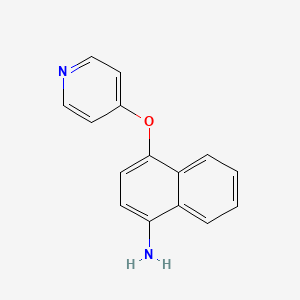
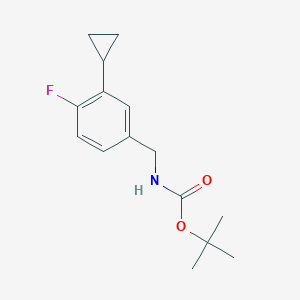

![[1-(3,5-Dimethoxyphenyl)-3-methylpyrazol-4-yl]methanol](/img/structure/B8342479.png)
